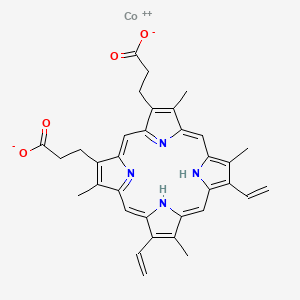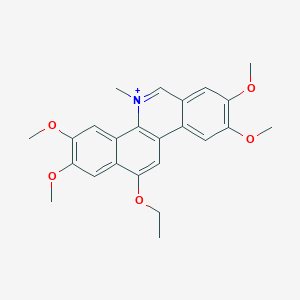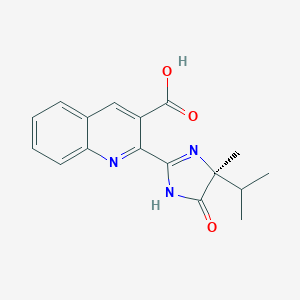
5-(2-噻吩基)戊酸
描述
5-(2-Thienyl)Pentanoic Acid is a chemical compound of interest due to its various potential applications in chemistry and materials science. Its synthesis and properties have been explored to understand its behavior and functionalities better.
Synthesis Analysis
The synthesis of compounds related to 5-(2-Thienyl)Pentanoic Acid involves several steps, including the treatment of precursors with specific reagents under controlled conditions to achieve the desired molecular architecture. For instance, the synthesis of S-2-amino-5-azolylpentanoic acids, which are related to L-ornithine, serves as a base for understanding the synthesis pathways that could be relevant for 5-(2-Thienyl)Pentanoic Acid. These synthesis pathways involve reactions with imidazoles, 1,2,4-triazoles, and tetrazole under basic conditions, followed by acidolytic deprotection (Ulhaq et al., 1998).
Molecular Structure Analysis
The molecular structure of 5-(2-Thienyl)Pentanoic Acid and related compounds can be analyzed using spectroscopic methods such as FTIR and NMR. For example, vibrational spectroscopic investigation and normal coordinate analysis of similar compounds provide insights into their molecular structure, stability, and electron distribution, which are crucial for understanding the molecular framework and reactivity of 5-(2-Thienyl)Pentanoic Acid (Priya et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-(2-Thienyl)Pentanoic Acid can be inferred from studies on similar compounds. These studies explore the reactivity towards different chemical reagents, the formation of derivatives, and the interaction with catalysts, shedding light on the versatile chemical nature of 5-(2-Thienyl)Pentanoic Acid. For instance, the study on the cycloalcoylation of (thiényl-2)-5 pentènes-1 provides valuable information on the cyclization reactions and the influence of substituents on the yield and nature of the products (Gourier & Canonne, 1970).
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point of 5-(2-Thienyl)Pentanoic Acid can be assessed through experimental measurements and comparisons with structurally similar compounds. These properties are essential for determining the compound's suitability for various applications and its behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various organic and inorganic reagents, are crucial for understanding how 5-(2-Thienyl)Pentanoic Acid interacts in chemical processes. Studies on related compounds, such as the synthesis and characterization of enantiomers of 5- and 6-methyloctanoic acids, offer insights into the stereochemical aspects and reactivity profiles that could be relevant for 5-(2-Thienyl)Pentanoic Acid (Sonnet et al., 1990).
科学研究应用
1. 双功能催化
戊酸(PA)是一种在工业上相关的化学物质,具有各种应用。Al‐Naji 等人(2020 年)的一项研究探索了使用甲酸水溶液 (FA) 和双功能催化剂将纤维素生物精炼产品 γ-戊内酯 (GVL) 转化为 PA 的方法。这一过程对于可再生资源的可持续化学生产至关重要(Al‐Naji 等人,2020 年)。
2. 一氧化氮合酶抑制
Ulhaq 等人(1998 年)研究了与 L-鸟氨酸相关的 S-2-氨基-5-唑基戊酸作为一氧化氮合酶的抑制剂。该研究重点关注使用戊酸衍生物设计有效的抑制剂,有助于了解这些化合物的生物活性(Ulhaq 等人,1998 年)。
3. 钴(II)配合物
Huxel 和 Klingele 在 2015 年的一项研究中涉及使用戊酸衍生物与“Co(NCS)2”络合。这项研究为过渡金属化学领域做出了贡献,展示了戊酸衍生物在创建维尔纳型 3d 过渡金属配合物中的应用(Huxel 和 Klingele,2015 年)。
4. 亲电反应
杨等人(2000 年)在由二碘化钐促进的亲电反应中使用了甲基噻吩-2-羧酸酯和类似化合物。这项研究说明了含噻吩的化合物在有机合成中的作用,包括在创建具有医学和工业应用的长链酯中的作用(Yang、Nandy、Selvakumar 和 Fang,2000 年)。
5. 吸附研究
Martinotto 等人(2017 年)使用 Born-Oppenheimer 分子动力学模拟研究了戊酸在 α-Al2O3 表面上的吸附。这项研究对于理解表面化学和吸附机制至关重要,这在各种科学和工业过程中都有影响(Martinotto、Zorzi 和 Perottoni,2017 年)。
安全和危害
5-(2-Thienyl)Pentanoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .
作用机制
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 5-(2-Thienyl)Pentanoic Acid is currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s important to note that safety data sheets recommend avoiding the formation of dust and aerosols when handling this compound, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
属性
IUPAC Name |
5-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFTZRHAQGXEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175219 | |
| Record name | 5-(2-Thienyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienyl)Pentanoic Acid | |
CAS RN |
21010-06-0 | |
| Record name | 5-(2-Thienyl)valeric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021010060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Thienyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenyl-2-furancarboxamide](/img/structure/B1207384.png)
![1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)


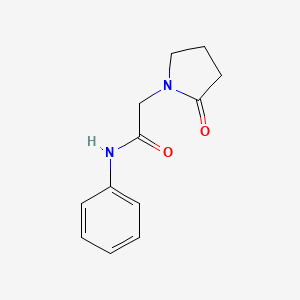
![1-[(5-tert-Butyl-2-hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B1207394.png)

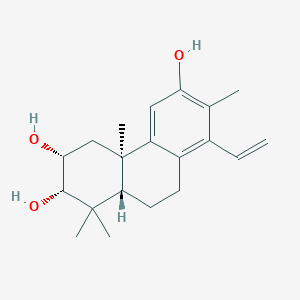
![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)
![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)

